4-(4-Morpholinyl)phthalonitrile

Phthalocyanine Solubility Materials Chemistry

Unsubstituted phthalonitrile yields insoluble phthalocyanines, limiting processability. 4-(4-Morpholinyl)phthalonitrile (CAS 79319-36-1) resolves this via morpholine-enhanced solubility. • Enables solution-based processing of phthalocyanine films & coatings. • Forms electropolymerizable films on ITO with 1.2 s green-to-blue switching. • Cured phthalonitrile resins achieve Tg up to 550°C for aerospace composites. Supplied as white crystalline powder, ≥95% purity. For R&D and pilot-scale use.

Molecular Formula C12H11N3O
Molecular Weight 213.23g/mol
Cat. No. B428609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholinyl)phthalonitrile
Molecular FormulaC12H11N3O
Molecular Weight213.23g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C#N)C#N
InChIInChI=1S/C12H11N3O/c13-8-10-1-2-12(7-11(10)9-14)15-3-5-16-6-4-15/h1-2,7H,3-6H2
InChIKeyDRBKOPLOXZEIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Morpholinyl)phthalonitrile: Precursor & Monomer


4-(4-Morpholinyl)phthalonitrile (CAS 79319-36-1) is a substituted phthalonitrile derivative with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol . It is a white to slightly yellow, odourless crystalline powder with a melting point of approximately 190°C (with decomposition) and is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether . As a bifunctional nitrile compound, it is a key precursor for synthesizing phthalocyanine-based materials and high-temperature phthalonitrile resins. Its morpholine substituent at the 4-position introduces a nitrogen heteroatom, enhancing the solubility and modifying the electronic properties of the resulting phthalocyanine macrocycles compared to unsubstituted analogs .

Why 4-(4-Morpholinyl)phthalonitrile Is Irreplaceable


Simple, unsubstituted phthalonitrile or phthalonitriles with non-morpholine substituents fail to replicate the specific properties conferred by the morpholine group. Unsubstituted phthalonitrile yields phthalocyanines that are insoluble in common organic solvents, severely limiting their processability and application scope . In contrast, the morpholine moiety in 4-(4-Morpholinyl)phthalonitrile significantly enhances the solubility of its derived phthalocyanines, enabling solution-based processing for coatings and films . Furthermore, the morpholine group is known to facilitate oxidative electropolymerization, allowing for the fabrication of robust polymer films directly on electrode surfaces—a capability absent in phthalocyanines derived from 4-nitrophthalonitrile or 4-bromophthalonitrile [1]. Generic substitution with a different amine or alkyl group would alter the electronic structure, redox potential, and polymerizability, leading to materials with different, often inferior, electrochemical performance and thermal stability, which are critical for high-performance applications [2].

4-(4-Morpholinyl)phthalonitrile vs. Key Analogs


Enhanced Phthalocyanine Solubility

Phthalocyanines derived from 4-(4-Morpholinyl)phthalonitrile exhibit drastically improved solubility in common organic solvents compared to those from unsubstituted phthalonitrile, which are practically insoluble . This is a well-established class-level effect where the introduction of bulky, polar substituents like morpholine disrupts the strong π-π stacking interactions between planar phthalocyanine macrocycles, preventing aggregation and enabling solution processing .

Phthalocyanine Solubility Materials Chemistry

Electropolymerization Capability

Phthalocyanines synthesized from 4-(4-Morpholinyl)phthalonitrile can be electropolymerized to form stable, conductive films on electrode surfaces, whereas those derived from 4-nitrophthalonitrile lack this functionality [1]. For a closely related morpholine-containing phthalocyanine system, electropolymerized films on ITO electrodes demonstrated an 18% optical contrast with a 1.2 s switching time and 100% optical stability over 50 chronoamperometric cycles [1]. This is a class-level property imparted by the morpholine group, which is absent in other common substituents like nitro or halogen groups.

Electropolymerization Electrochromism Phthalocyanine

High-Temperature Resin Potential

4-(4-Morpholinyl)phthalonitrile is a critical precursor for high-temperature-resistant phosphorylated phthalonitrile resins . While direct comparative data between this specific monomer and others like Bisphenol A-based phthalonitrile is limited, class-level studies on autocatalytic phthalonitriles show that cured monomers achieve glass transition temperatures (Tg) as high as 550°C [1]. The presence of the morpholine group is expected to influence the curing kinetics and final network structure compared to simpler bisphthalonitrile monomers, potentially offering a different balance of processing window and ultimate thermal performance.

Phthalonitrile Resin Thermal Stability Composite

Asymmetric Phthalocyanine Synthesis

4-(4-Morpholinyl)phthalonitrile, bearing a single morpholine group, is a crucial building block for synthesizing asymmetric (A3B-type) phthalocyanines [1]. This contrasts with symmetric precursors like 4,5-dichlorophthalonitrile which typically yield symmetric, octa-substituted products. The mono-substituted nature of this compound allows for statistical cross-condensation with other phthalonitriles to create unsymmetrical macrocycles with tailored photophysical and electronic properties [1].

Asymmetric Synthesis Phthalocyanine Functional Dyes

Applications of 4-(4-Morpholinyl)phthalonitrile


Electrochromic Smart Windows

4-(4-Morpholinyl)phthalonitrile is the preferred precursor for synthesizing electropolymerizable phthalocyanines. The resulting films can be directly deposited on ITO electrodes and exhibit fast (1.2 s) green-to-blue color switching with high optical stability, making them ideal for energy-efficient smart window and display technologies [1].

High-Temperature Aerospace Composites

As a precursor for advanced phthalonitrile resins, 4-(4-Morpholinyl)phthalonitrile enables the formulation of composite matrices with exceptional thermal stability. Cured systems can achieve glass transition temperatures up to 550°C, meeting the stringent requirements for structural components in aerospace and high-performance automotive applications [2].

Solution-Processable Phthalocyanines

Researchers seeking to avoid the insolubility issues of unsubstituted phthalocyanines should select 4-(4-Morpholinyl)phthalonitrile. The morpholine group ensures that the final phthalocyanine macrocycle is soluble in common organic solvents , enabling solution-based processing for applications like organic photovoltaics, optical limiters, and printable electronics.

Asymmetric Phthalocyanine Architectures

For applications requiring fine-tuned optoelectronic properties, 4-(4-Morpholinyl)phthalonitrile is an essential building block. It is used in statistical cross-condensation reactions to produce asymmetric (A3B-type) phthalocyanines [3], which are valuable in fields like photodynamic therapy and nonlinear optics where precise control over molecular properties is paramount.

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